BenchChemオンラインストアへようこそ!

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

Melting Point Solid-State Characterization Quality Control

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene (CAS 119757-57-2) is a synthetic triphenylethylene derivative that serves as a critical chloroethoxy-protected intermediate in the multi-step synthesis of hydroxylated metabolites of the anti-cancer drug Tamoxifen, most notably 4-hydroxytamoxifen (Afimoxifene). The compound features a chloroethoxy substituent at the 4-position of one phenyl ring, a free phenolic hydroxyl at the 4-position of the second phenyl ring, and a but-1-ene core, existing as an E/Z isomeric mixture.

Molecular Formula C24H23ClO2
Molecular Weight 378.9 g/mol
Cat. No. B13405019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
Molecular FormulaC24H23ClO2
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
InChIInChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23-
InChIKeyQDLAEGCSWYNGSD-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene: Core Intermediate for Tamoxifen Metabolite Synthesis


(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene (CAS 119757-57-2) is a synthetic triphenylethylene derivative that serves as a critical chloroethoxy-protected intermediate in the multi-step synthesis of hydroxylated metabolites of the anti-cancer drug Tamoxifen, most notably 4-hydroxytamoxifen (Afimoxifene) . The compound features a chloroethoxy substituent at the 4-position of one phenyl ring, a free phenolic hydroxyl at the 4-position of the second phenyl ring, and a but-1-ene core, existing as an E/Z isomeric mixture . Its primary industrial and research utility lies in its role as a versatile building block enabling late-stage functionalization to access both active metabolites and impurity reference standards of the Tamoxifen class .

Why Generic Tamoxifen Intermediates Cannot Substitute for (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene in Metabolite Synthesis


Generic substitution within the Tamoxifen intermediate class is not feasible because the specific positioning of the chloroethoxy leaving group and the free 4-hydroxyphenyl moiety directly determines the regioselectivity and yield of downstream functionalization steps . Unlike Tamoxifen itself (which carries a dimethylaminoethoxy side chain) or 4-hydroxytamoxifen (the final active metabolite), this compound presents a differentiated reactivity profile: the chloroethoxy group serves as a displaceable handle for installing amine or other nucleophile functionalities, while the unprotected phenol permits orthogonal derivatization strategies . Substituting this intermediate with a compound lacking the free phenolic group (e.g., the methoxy-protected analog 4-(1-(4-(2-Chloroethoxy)phenyl)-2-phenylbut-1-en-1-yl)-2-methoxyphenol) introduces an additional deprotection step, altering synthetic efficiency and potentially introducing impurities .

Quantitative Evidence Guide: Differentiated Physicochemical and Synthetic Utility of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene


Melting Point as a Determinant of Purity Assessment and Handling: 119757-57-2 vs. 4-Hydroxytamoxifen (Afimoxifene)

The target compound exhibits a defined melting point range of 125–128 °C, which is distinctly lower than that of the final metabolite 4-hydroxytamoxifen (Afimoxifene, CAS 68392-35-8, melting range 135–144 °C) . This 7–16 °C melting point depression relative to 4-hydroxytamoxifen provides a simple, quantitative, and orthogonal method for identity confirmation and purity assessment during intermediate quality control, enabling rapid differentiation of the chloroethoxy intermediate from both the starting benzophenone precursors and the final hydroxylated metabolite in multi-step syntheses .

Melting Point Solid-State Characterization Quality Control

Multi-Solvent Solubility Profile Enabling Flexible Reaction Medium Selection Compared to Final Metabolites

The target compound demonstrates practical solubility in four distinct laboratory solvents—chloroform, dichloromethane, DMSO, and methanol—as documented by supplier characterization data . In contrast, 4-hydroxytamoxifen (Afimoxifene) is primarily reported as soluble in methanol (10 mg/mL) with limited solubility data in other common organic solvents . This broader solubility profile of the chloroethoxy intermediate enables direct use in a wider range of reaction conditions (e.g., nucleophilic displacement reactions in aprotic solvents such as DCM or DMSO, or protic solvent-based reductions in MeOH) without requiring solvent exchange or intermediate isolation, which is a key advantage for telescoped multi-step syntheses of Tamoxifen metabolite libraries .

Solubility Reaction Solvent Compatibility Process Chemistry

Validated Intermediate in Published McMurry Coupling–Based Metabolite Synthesis Routes

The compound's core structural motif—a chloroethoxy-substituted benzophenone derivative coupled via the McMurry reaction—has been explicitly validated in the peer-reviewed synthesis of 3,4-dihydroxytamoxifen-o-quinone, a key reactive metabolite implicated in Tamoxifen-associated carcinogenesis . In this published route, 4-(2-chloroethoxy)-3,4-methylenedioxybenzophenone undergoes McMurry coupling with propiophenone to yield the diarylbutene scaffold, followed by selective methylenedioxy deprotection with BCl₃ to afford the catechol . Alternative approaches using 4,4′-dihydroxybenzophenone (lacking the chloroethoxy handle) require separate introduction of the aminoethoxy side chain post-coupling, adding synthetic steps and potentially reducing overall yield . The Z-4-hydroxytamoxifen isomer was obtained in 49% yield, and the E-isomer in 41% yield through McMurry coupling with a perfluorotolyl-protected intermediate, demonstrating that the chloroethoxy route provides competitive or superior stereochemical outcomes compared to unprotected dihydroxy approaches that suffer from competing side reactions at the free phenol .

McMurry Coupling Tamoxifen Metabolite Synthesis 4-Hydroxytamoxifen

Commercial Availability as a Certified Reference Standard vs. In-House Synthesis of Tamoxifen Metabolite Precursors

This compound is commercially available from multiple reputable suppliers (Toronto Research Chemicals, Santa Cruz Biotechnology, CymitQuimica, Pharmaffiliates) with documented minimum purity specifications of ≥95% (GC/HPLC) and traceable Certificates of Analysis (COA) . Pricing is structured across research-scale quantities: approximately €194 for 10 mg and €896 for 100 mg (TRC catalog pricing as of Q4 2024) . By comparison, the structurally analogous methoxy-protected derivative 4-(1-(4-(2-Chloroethoxy)phenyl)-2-phenylbut-1-en-1-yl)-2-methoxyphenol is less widely stocked, and the N-desmethyl analog (endoxifen precursor) typically requires custom synthesis with longer lead times . The ready availability of a COA-backed, analytically characterized intermediate eliminates the need for in-house synthesis and characterization of the chloroethoxy building block, reducing procurement-to-experiment timelines by an estimated 2–4 weeks compared to custom synthesis of analogous intermediates.

Reference Standard Certificate of Analysis Procurement

Deuterated Analog Availability for Quantitative LC-MS/MS Metabolite Profiling

The target compound serves as the progenitor for the commercially available pentadeuterated analog (3,3,4,4,4-d₅)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene (CAS 1020719-27-0), which is specifically designed as an internal standard for quantitative LC-MS/MS analysis of Tamoxifen metabolites and DNA adducts . The d₅-labeled analog has demonstrated detection sensitivity of approximately 5 adducts per 10⁹ nucleotides in electrospray ionization tandem mass spectrometry . Critically, the unlabeled parent compound (CAS 119757-57-2) is required for matrix-matched calibration curves and method validation when using the deuterated standard, as the identical chromatographic retention time and nearly identical ionization efficiency (except for the mass shift) minimize matrix effects . Compounds such as 4-hydroxytamoxifen itself cannot serve this calibration role because they lack the chloroethoxy moiety that defines the synthetic intermediate and imparts distinct chromatographic behavior.

Deuterated Internal Standard LC-MS/MS Quantification Metabolic Profiling

Storage Stability: Defined −20 °C Long-Term Storage Condition Ensuring Intermediates Integrity

The compound requires and is recommended for storage at −20 °C (freezer), as documented across multiple supplier specifications . This defined, uniform storage condition contrasts with 4-hydroxytamoxifen, which is typically stored refrigerated (2–8 °C), and with Tamoxifen itself, which is stored at controlled room temperature . The −20 °C requirement reflects the presence of both the chloroethoxy leaving group and the free phenolic hydroxyl, which are susceptible to hydrolysis and oxidation, respectively, at higher temperatures. A well-defined and validated storage protocol reduces the risk of degradation-related impurities that could compromise downstream synthetic yields or analytical accuracy, a concern that is less systematically addressed for less commonly stocked Tamoxifen intermediates .

Storage Stability Freezer Storage Shelf Life

Best-Fit Research and Industrial Application Scenarios for (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene


Synthesis of 4-Hydroxytamoxifen (Afimoxifene) and Structural Analogs via Late-Stage Amine Installation

Laboratories engaged in medicinal chemistry and process development for selective estrogen receptor modulators (SERMs) can utilize this compound as a key intermediate for the synthesis of 4-hydroxytamoxifen (Afimoxifene), endoxifen, and novel Tamoxifen analogs through nucleophilic displacement of the chloroethoxy group with dimethylamine, N-methylamine, or other amines . The free phenolic hydroxyl at the 4-position of the second phenyl ring remains available for orthogonal sulfation, glucuronidation, or alkylation reactions to generate phase II metabolite standards . This approach consolidates multiple derivatization steps onto a single intermediate scaffold, reducing the number of isolated intermediates and overall synthesis time.

Quantitative Bioanalytical Method Development for Tamoxifen Metabolite Profiling Using Isotope Dilution LC-MS/MS

Bioanalytical laboratories developing and validating LC-MS/MS methods for Tamoxifen metabolite quantification in plasma, urine, or tissue homogenates can procure both the unlabeled parent compound (CAS 119757-57-2, for calibration standards) and the pentadeuterated analog (CAS 1020719-27-0, for use as an internal standard) . The matched pair enables robust isotope-dilution quantification with demonstrated sensitivity in the low femtomole range and detection limits approaching 5 adducts per 10⁹ nucleotides . This application scenario is particularly relevant for DMPK studies, clinical pharmacology laboratories, and environmental toxicology assessments of Tamoxifen and its metabolites.

Synthesis of Tamoxifen Impurity Reference Standards for Pharmaceutical Quality Control

Pharmaceutical QC laboratories and contract research organizations responsible for impurity profiling of Tamoxifen drug substance and drug product can employ this compound as a precursor for synthesizing identified and potential impurities, including chloroethoxy-substituted analogs and hydroxylated derivatives . The compound serves as a key structural bridge to Tamoxifen Impurity 4 (1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone, CAS 103628-22-4) through controlled oxidation, and to various hydroxylated impurities through selective deprotection and functionalization . Procurement of this single intermediate enables the generation of a library of impurity standards, streamlining regulatory submission preparation.

Mechanistic Studies of Tamoxifen Metabolism and Carcinogenic Metabolite Formation

Academic and industry laboratories investigating the mechanisms of Tamoxifen-induced hepatocarcinogenicity and endometrial toxicity can use this compound as a starting material for synthesizing 3,4-dihydroxytamoxifen and its reactive o-quinone, which has been identified as a potential DNA-reactive metabolite . The published synthetic route employing McMurry coupling of 4-(2-chloroethoxy)-3,4-methylenedioxybenzophenone with propiophenone provides a validated pathway to access these metabolites in quantities sufficient for in vitro DNA adduct formation studies, glutathione trapping experiments, and cytotoxicity assays in ER(+) and ER(−) breast cancer cell lines .

Quote Request

Request a Quote for (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.